Boditrectinib oxalate
Description
Oxalate compounds, such as calcium oxalate monohydrate (COM) and zinc oxalate, play significant roles in biological and industrial contexts. For example, COM is a primary component of kidney stones, contributing to renal pathology . Zinc oxalate is utilized in materials science and catalysis . The accurate measurement of oxalate in biological fluids, such as plasma, is critical for clinical monitoring, particularly in conditions like primary hyperoxaluria (PH), where elevated oxalate levels lead to systemic toxicity and renal failure .
Properties
Molecular Formula |
C25H26F2N6O5 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-piperazin-1-ylprop-2-en-1-one;oxalic acid |
InChI |
InChI=1S/C23H24F2N6O.C2H2O4/c24-17-4-5-19(25)18(14-17)20-2-1-10-30(20)21-7-11-31-23(28-21)16(15-27-31)3-6-22(32)29-12-8-26-9-13-29;3-1(4)2(5)6/h3-7,11,14-15,20,26H,1-2,8-10,12-13H2;(H,3,4)(H,5,6)/b6-3+;/t20-;/m1./s1 |
InChI Key |
ACBCPPGDLMIBIP-AGGFEVDESA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)/C=C/C(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boditrectinib oxalate involves the preparation of fused ring heteroaryl compounds. The specific synthetic routes and reaction conditions are detailed in patents and scientific literature . Typically, the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production methods are designed to be scalable and cost-effective while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Boditrectinib oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
Boditrectinib oxalate is extensively used in scientific research due to its potent tyrosine kinase inhibitory properties. Its applications include:
Cancer Research: It is used to study the inhibition of TRK signaling pathways, which are crucial in tumor growth and survival.
Inflammation Research: It helps in understanding the role of TRK in inflammatory processes.
Neurodegenerative Diseases: It is used to investigate the potential therapeutic effects on diseases like Alzheimer’s and Parkinson’s.
Infectious Diseases: It aids in exploring the inhibition of TRK in certain infectious diseases.
Mechanism of Action
Boditrectinib oxalate exerts its effects by specifically targeting and binding to TRK, TRK mutations, and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase types 1, 2, and 3. This binding inhibits neurotrophin-TRK interaction and TRK activation, preventing the activation of downstream signaling pathways. Consequently, this results in the induction of cellular apoptosis and inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .
Comparison with Similar Compounds
Comparison of Oxalate Measurement Methodologies
The analysis of oxalate in plasma involves diverse methodologies, each with distinct advantages and limitations. Key techniques include:
Gas Chromatography-Mass Spectrometry (GCMS)
- Principle : Separation via gas chromatography followed by mass spectrometry detection.
- Performance : Demonstrates high specificity and accuracy but requires extensive sample preparation, including derivatization .
Ion Chromatography-Mass Spectrometry (ICMS)
- Principle : Separation using ion-exchange chromatography coupled with mass spectrometry.
- Performance : Effective for low-concentration oxalate detection but may exhibit lower recovery rates (<80%) in some protocols due to pre-analytical steps like ultrafiltration and acidification .
Enzymatic (Oxalate Oxidase) Assays
- Principle : Colorimetric detection of oxalate via enzymatic conversion to hydrogen peroxide.
- Performance: User-friendly and rapid but prone to underestimation in endogenous oxalate samples (e.g., PH patients) due to matrix interference .
Comparative Data (Table 1)
| Method | Recovery (%) | Inter-Lab CV (%) | Key Limitations |
|---|---|---|---|
| GCMS | >90 | 8–12 | Time-consuming derivatization |
| ICMS | <80 | 15–20 | Low recovery in PH samples |
| Enzymatic | 70–85 | 10–25 | Matrix interference |
Adapted from plasma oxalate methodology studies .
Comparison of Oxalate Compounds in Biomedical Contexts
Calcium Oxalate Monohydrate (COM)
- Role in Disease : COM crystals adhere to renal tubular cells, initiating kidney stone formation. Damaged cells exhibit increased adhesion due to upregulated phosphatidylserine and osteopontin expression .
- Therapeutic Interventions : Tea polysaccharides (e.g., TPS2) reduce COM adhesion by repairing oxidative damage in renal cells and lowering reactive oxygen species (ROS) levels .
Zinc Oxalate
- Applications: Used in catalysis and materials synthesis.
Key Differences (Table 2)
| Compound | Biological Role | Clinical Relevance | Therapeutic Target |
|---|---|---|---|
| COM | Kidney stone formation | High recurrence rate | Adhesion inhibitors (e.g., TPS2) |
| Zinc Oxalate | Industrial applications | Non-pathogenic | N/A |
Challenges in Oxalate Analysis and Reporting
- Inter-Lab Variability : Despite good intra-lab reproducibility, inter-lab consistency is poor (e.g., 27–50 μmol/L range in PH samples) due to calibration differences and pre-analytical steps like ultrafiltration .
- Recommendations: Use a single laboratory for longitudinal patient monitoring. Standardize methodologies (e.g., avoid enzyme assays for endogenous oxalate). Establish reference methods and external quality assurance programs .
Limitations of Provided Evidence
Future studies should clarify its structure, mechanism, and comparative pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
